molecular formula C20H16N4O6S B11600585 (5Z)-5-(4-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11600585
M. Wt: 440.4 g/mol
InChI Key: JVPZFOAMCPPYJZ-PXNMLYILSA-N
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Description

(5Z)-5-[(4-Nitrophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with nitrophenyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-nitrophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves a multi-step process One common method includes the condensation of 4-nitrobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, it has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine: Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. Its interactions with cellular pathways are being explored to develop new therapeutic agents.

Industry: In the materials science field, this compound is investigated for its potential use in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-nitrophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

  • (5Z)-5-[(4-Methylphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-5-[(4-Chlorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness: The presence of the nitrophenyl group in (5Z)-5-[(4-nitrophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one imparts unique electronic and steric properties that differentiate it from its analogs. This unique substitution pattern can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H16N4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16N4O6S/c1-28-14-9-12(10-15(29-2)17(14)30-3)18-21-20-23(22-18)19(25)16(31-20)8-11-4-6-13(7-5-11)24(26)27/h4-10H,1-3H3/b16-8-

InChI Key

JVPZFOAMCPPYJZ-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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